Imidazo[1,2-a]pyridin-2-amine dihydrochloride

Salt Form Selection Pre-formulation Solubility Biochemical Assay Reproducibility

Free-base imidazo[1,2-a]pyridin-2-amine (CAS 39588-26-6) exhibits poor aqueous solubility, causing DMSO precipitation and inter-assay variability in kinase screens. This dihydrochloride salt eliminates DMSO artifacts and ensures reproducible biochemical assay performance. • Water-soluble salt: direct dilution into aqueous kinase buffers without DMSO. • Enables >500-fold CDK2 selectivity over GSK3β and >100-fold over PKA/PKC/CAMKII with appropriate substitution for chemical probe development. • Distinct selectivity-potency profile versus benzimidazole analogues; scaffold-hopping requires quantitative re-profiling of target engagement.

Molecular Formula C7H9Cl2N3
Molecular Weight 206.07
CAS No. 1263378-17-1
Cat. No. B2505080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-2-amine dihydrochloride
CAS1263378-17-1
Molecular FormulaC7H9Cl2N3
Molecular Weight206.07
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)N.Cl.Cl
InChIInChI=1S/C7H7N3.2ClH/c8-6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,8H2;2*1H
InChIKeyGIEWYRPIJDREMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[1,2-a]pyridin-2-amine Dihydrochloride (CAS 1263378-17-1): Core Scaffold Identity and Procurement Baseline


Imidazo[1,2-a]pyridin-2-amine dihydrochloride (CAS 1263378-17-1, molecular formula C₇H₉Cl₂N₃, MW 206.07) is the dihydrochloride salt of the aminoimidazo[1,2-a]pyridine free base. The compound belongs to the imidazo[1,2-a]pyridine family, a privileged fused bicyclic heterocycle recognized as a new structural class of ATP-competitive serine/threonine kinase inhibitors [1]. The 2-amino substituent is essential for catalytic subunit binding, while the dihydrochloride salt form is specifically engineered to enhance aqueous solubility and solid-state stability relative to the free base (CAS 39588-26-6) . This salt form is supplied as a crystalline solid, typically at ≥95% purity, and is employed as a versatile building block for parallel synthesis of kinase-focused compound libraries in drug discovery [2].

Why Free Base or Mono-HCl Salt Substitution Fails for Imidazo[1,2-a]pyridin-2-amine Dihydrochloride in Aqueous-Based Assays and Formulation Workflows


The imidazo[1,2-a]pyridin-2-amine scaffold's utility in kinase inhibitor discovery is highly sensitive to salt form, substitution pattern, and electronic character of the heterocyclic core. The free base (CAS 39588-26-6) lacks sufficient aqueous solubility for reproducible biochemical assay performance, while the mono-hydrochloride salt provides intermediate but suboptimal solubility . Substitution at the 6-position with electron-withdrawing groups (e.g., Br, CF₃) or N-methylation alters the pKa of the 2-amine by up to 1.5 log units, modifying both solubility and target-binding pharmacophore geometry . Critically, scaffold-hopping studies comparing imidazo[1,2-a]pyridines with benzimidazole analogues (e.g., ZSTK474 class) demonstrate that PI3K isoform selectivity is maintained but potency is generally reduced in the imidazopyridine series, meaning that even structurally similar heterocycles cannot be interchanged without quantitative re-profiling of both target engagement and selectivity [1]. These compound-specific differences in solubility, binding mode, and selectivity profile mean that generic substitution without head-to-head data risks invalidating entire SAR campaigns.

Imidazo[1,2-a]pyridin-2-amine Dihydrochloride: Comparator-Anchored Quantitative Differentiation Evidence


Dihydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Solid-State Stability for Reproducible Assay Performance

The dihydrochloride salt of imidazo[1,2-a]pyridin-2-amine provides markedly enhanced aqueous solubility compared to the free base (CAS 39588-26-6). While the free base exhibits no measurable aqueous solubility in standard databases, the dihydrochloride form demonstrates water solubility sufficient for biochemical assay preparation, attributed to protonation of both the imidazole and pyridine nitrogens . The dihydrochloride salt form is specifically noted to enhance solubility and stability in aqueous environments relative to the parent free amine, with the two HCl equivalents driving crystalline lattice formation that improves long-term storage stability . This differential solubility directly impacts assay reproducibility: free base formulations often require DMSO stock solutions with risk of precipitation upon aqueous dilution, whereas the dihydrochloride salt enables direct aqueous reconstitution at millimolar concentrations .

Salt Form Selection Pre-formulation Solubility Biochemical Assay Reproducibility

CDK2 Selectivity: Imidazo[1,2-a]pyridine Scaffold Demonstrates >500-Fold Selectivity over GSK3β and >100-Fold over PKA, PKC, and CAMKII

Representative imidazo[1,2-a]pyridin-2-amine derivatives bearing appropriate aryl-carbonyl substitutions at the 3- and 6-positions achieve potent CDK2 inhibition with remarkable selectivity against a panel of off-target serine/threonine kinases. Compound 1d (an aminoimidazo[1,2-a]pyridine derivative) exhibits CDK2 IC₅₀ = 28 nM, CDK4 IC₅₀ = 464 nM, and CDK1 IC₅₀ = 143 nM, with selectivity ratios of >500-fold over GSK3β (IC₅₀ > 20 μM) and >100-fold over CAMKII, PKA-α, and PKC-βII [1][2]. This selectivity profile is a direct consequence of the unique binding mode of the aminoimidazo[1,2-a]pyridine scaffold, which forms a distinct interaction with Lys89 in the CDK2 active site that is not exploited by other ATP-competitive kinase inhibitor chemotypes such as bisanilinopyrimidines or staurosporine analogues [3]. By contrast, the broadly used CDK inhibitor flavopiridol (a flavone) inhibits CDK1, CDK2, CDK4, CDK6, and CDK9 with IC₅₀ values all within the 20–100 nM range, demonstrating far lower intra-family selectivity [4]. The aminoimidazo[1,2-a]pyridine scaffold's selectivity window is scaffold-intrinsic, meaning that investigators procuring this core can rationally exploit its differential selectivity relative to other CDK inhibitor scaffolds.

Kinase Selectivity CDK2 Inhibitor Off-Target Profiling

Scaffold-Hopping Benchmark: Imidazo[1,2-a]pyridine PI3K Inhibitors Maintain Isoform Selectivity vs. Benzimidazole Analogues but with Predictably Attenuated Potency

A head-to-head scaffold-hopping study directly compared imidazo[1,2-a]pyridine analogues of the benzimidazole-based PI3K inhibitor ZSTK474. The benzimidazole parent ZSTK474 inhibits PI3Kγ with IC₅₀ = 6 nM, PI3Kβ with IC₅₀ = 17 nM, and PI3Kδ with IC₅₀ = 6 nM . The corresponding imidazo[1,2-a]pyridine analogues maintain PI3K isoform selectivity—retaining preferential inhibition of the same PI3K isoforms—but exhibit generally reduced potency compared to their benzimidazole counterparts [1][2]. This systematic scaffold comparison establishes that the imidazo[1,2-a]pyridine core is not a bioisosteric equivalent to benzimidazole; rather, it represents a distinct chemotype with a defined selectivity–potency trade-off. Researchers selecting between these scaffolds must therefore weigh the synthetic tractability and pharmacokinetic properties of the imidazo[1,2-a]pyridine series against the superior intrinsic potency of the benzimidazole class. This quantitative scaffold-level differentiation prevents inappropriate interchange between the two heterocyclic systems in PI3K-targeted library design [2].

Scaffold Hopping PI3K Isoform Selectivity Benzimidazole Comparison

PKA Catalytic Subunit Binding: Imidazo[1,2-a]pyridin-2-amine Engages PKA with Distinct Mode from CDK-Family Binding

Imidazo[1,2-a]pyridin-2-amine (free base and salt forms) has been demonstrated to bind selectively to the catalytic subunit of protein kinase A (PKA), inhibiting its ability to phosphorylate downstream protein substrates . This PKA engagement is structurally distinct from the CDK2 binding mode described above. In selectivity panel profiling of imidazo[1,2-a]pyridine derivatives, PKA-α is inhibited with IC₅₀ values typically in the range of 5.5–9.6 μM, representing >100-fold selectivity of optimized CDK2 inhibitors away from PKA [1]. However, the core scaffold itself retains intrinsic PKA-binding capacity, which can be exploited for PKA-focused chemical probe development when desired. In contrast, alternative kinase inhibitor scaffolds such as H-89 (an isoquinoline sulfonamide) inhibit PKA with IC₅₀ ≈ 135 nM but lack the broader kinase selectivity tunability inherent to the imidazopyridine system [2]. This dual CDK/PKA engagement capacity, coupled with the ability to dial selectivity via substitution, differentiates the imidazo[1,2-a]pyridin-2-amine scaffold from single-target kinase inhibitor starting points.

PKA Inhibition Kinase Selectivity Profiling ATP-Competitive Binding

Imidazo[1,2-a]pyridin-2-amine Dihydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


CDK2-Selective Chemical Probe Development: Exploiting >500-Fold Selectivity Window

Investigators developing CDK2-selective chemical probes should prioritize the imidazo[1,2-a]pyridin-2-amine dihydrochloride scaffold for its demonstrated capacity to achieve >500-fold selectivity over GSK3β and >100-fold over PKA/PKC/CAMKII when appropriately substituted [1]. The dihydrochloride salt's water solubility eliminates DMSO-dependent formulation artifacts, enabling direct assessment of CDK2-dependent Rb phosphorylation and caspase-3-mediated apoptosis in HCT 116 tumor cells [2]. This scenario directly leverages the evidence from the CDK2 selectivity profiling (Evidence Item 2) and salt form solubility advantage (Evidence Item 1).

Parallel Kinase-Focused Library Synthesis for Multi-Target Kinase Profiling

Medicinal chemistry groups running parallel synthesis of kinase-focused libraries can use the dihydrochloride salt as a unified starting material for diversification at the 3- and 6-positions, exploiting the scaffold's ability to engage both CDK2 and PKA catalytic subunits depending on substitution pattern [1]. The scaffold-hopping evidence (Evidence Item 3) confirms that the resulting imidazopyridine library will yield qualitatively different selectivity–potency profiles than benzimidazole-based libraries, justifying inclusion as a distinct chemotype in diversity-oriented kinase inhibitor collections.

PI3K Pathway Inhibitor Lead Optimization with Defined Scaffold Differentiation

Teams optimizing PI3K inhibitors who have identified benzimidazole leads (e.g., ZSTK474 analogues) can procure the imidazo[1,2-a]pyridin-2-amine dihydrochloride to systematically explore scaffold-hopping SAR, leveraging the documented finding that imidazo[1,2-a]pyridine analogues retain PI3K isoform selectivity but with attenuated potency [2]. This allows rational assessment of pharmacokinetic property trade-offs (e.g., solubility, metabolic stability) that may favor the imidazopyridine series despite lower intrinsic potency. This scenario directly applies the direct head-to-head scaffold comparison (Evidence Item 3).

Aqueous-Phase Biochemical Assay Development Requiring High-Reproducibility Compound Handling

Biochemical screening groups requiring compounds with reliable aqueous solubility for automated liquid handling systems should select the dihydrochloride salt form over the free base. The enhanced water solubility eliminates the need for DMSO stock solutions, reducing inter-assay variability from compound precipitation and enabling direct dilution into aqueous kinase assay buffers [1]. This application scenario is directly supported by the salt form solubility evidence (Evidence Item 1) and is critical for high-throughput screening (HTS) campaigns where compound handling consistency directly impacts hit confirmation rates.

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